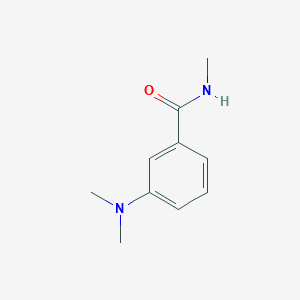
3-(dimethylamino)-N-methylbenzamide
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-N-methylbenzamide is not fully understood, but it is believed to interact with biological membranes through hydrophobic and electrostatic interactions. This compound has been shown to bind to phospholipid bilayers and alter their fluidity, which can affect various cellular processes. This compound has also been shown to interact with proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to interact with ion channels and alter their activity, which can affect cellular signaling and neurotransmission. This compound has also been shown to affect the activity of enzymes and alter their function. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylamino)-N-methylbenzamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in a laboratory setting. This compound has unique fluorescence properties that make it a useful tool for studying various biological processes. This compound is also relatively non-toxic, making it safe for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. This compound can also interact with other compounds in biological samples, which can affect its fluorescence properties and make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(dimethylamino)-N-methylbenzamide. One area of research is in the development of new fluorescent probes based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its fluorescence properties and make it more useful for studying biological processes.
Another area of research is in the development of new applications for this compound. Researchers are exploring ways to use this compound in drug discovery and development, as well as in the diagnosis and treatment of various diseases.
Conclusion
This compound is a versatile compound that has been extensively studied for its various applications in scientific research. This compound has unique fluorescence properties that make it a useful tool for studying protein-ligand interactions, membrane fluidity, and other biological processes. This compound has several advantages for lab experiments, but there are also some limitations to using this compound in lab experiments. There are several future directions for research on this compound, including the development of new fluorescent probes and new applications for this compound in drug discovery and development.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-N-methylbenzamide has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. This compound has unique fluorescence properties that make it a useful tool for studying protein-ligand interactions, membrane fluidity, and other biological processes. This compound has also been used as a probe for studying the structure and function of biological membranes.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-10(13)8-5-4-6-9(7-8)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQJWLOSLGAFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)
![6-amino-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B3228961.png)
